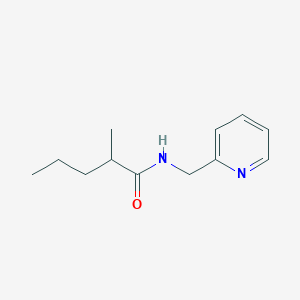
2-methyl-N-(2-pyridinylmethyl)pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-N-(2-pyridinylmethyl)pentanamide, also known as MPMP, is a compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is a derivative of N-(2-pyridinylmethyl)pentanamide and has a methyl group attached to the second carbon atom of the pentanamide chain.
Mechanism of Action
The mechanism of action of 2-methyl-N-(2-pyridinylmethyl)pentanamide involves its binding to nAChR subtypes, leading to the modulation of their activity. This modulation can result in various effects, including the enhancement or inhibition of neurotransmitter release, the alteration of ion channel conductance, and the activation of intracellular signaling pathways.
Biochemical and Physiological Effects:
2-methyl-N-(2-pyridinylmethyl)pentanamide has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the enhancement of cognitive function, and the potential to act as a neuroprotective agent. It has also been reported to have potential applications in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
Advantages and Limitations for Lab Experiments
The advantages of using 2-methyl-N-(2-pyridinylmethyl)pentanamide in lab experiments include its high binding affinity towards specific nAChR subtypes, its potential to modulate neurotransmitter release, and its ability to enhance cognitive function. However, the limitations of using 2-methyl-N-(2-pyridinylmethyl)pentanamide include the potential for off-target effects and the need for further research to fully understand its mechanism of action.
Future Directions
For the research on 2-methyl-N-(2-pyridinylmethyl)pentanamide include the investigation of its potential therapeutic applications in the treatment of various neurological disorders, the identification of its precise binding sites on nAChR subtypes, and the development of more selective analogs with improved pharmacokinetic properties. Additionally, the potential for 2-methyl-N-(2-pyridinylmethyl)pentanamide to act as a neuroprotective agent and its effects on other physiological processes such as inflammation and oxidative stress warrant further investigation.
Synthesis Methods
The synthesis of 2-methyl-N-(2-pyridinylmethyl)pentanamide involves the reaction of N-(2-pyridinylmethyl)pentanamide with methyl iodide in the presence of a base such as potassium carbonate. The reaction occurs via an SN2 mechanism, resulting in the formation of 2-methyl-N-(2-pyridinylmethyl)pentanamide as a white solid.
Scientific Research Applications
2-methyl-N-(2-pyridinylmethyl)pentanamide has been found to have potential applications in various research fields, including medicinal chemistry, pharmacology, and neuroscience. It has been reported to exhibit selective binding affinity towards certain nicotinic acetylcholine receptor (nAChR) subtypes, which are involved in various physiological processes such as learning and memory, attention, and addiction.
properties
IUPAC Name |
2-methyl-N-(pyridin-2-ylmethyl)pentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-3-6-10(2)12(15)14-9-11-7-4-5-8-13-11/h4-5,7-8,10H,3,6,9H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHPYIOVVVAOOHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(=O)NCC1=CC=CC=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30387457 |
Source


|
| Record name | 2-methyl-N-(pyridin-2-ylmethyl)pentanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30387457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-(pyridin-2-ylmethyl)pentanamide | |
CAS RN |
6205-04-5 |
Source


|
| Record name | 2-methyl-N-(pyridin-2-ylmethyl)pentanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30387457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~2~-(2,5-dichlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4893515.png)
![1'-ethyl-7',8'-dimethoxy-3'-phenyl-3',4'-dihydrospiro[indole-3,5'-pyrazolo[3,4-c]isoquinolin]-2(1H)-one](/img/structure/B4893521.png)
![3-bromo-N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-4-methoxybenzenesulfonamide](/img/structure/B4893540.png)
![N-cyclopropyl-4-methoxy-3-({1-[(2E)-2-methyl-2-buten-1-yl]-4-piperidinyl}oxy)benzamide](/img/structure/B4893548.png)

![4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]benzamide](/img/structure/B4893565.png)

![(3aS*,5S*,9aS*)-5-(4-isopropyl-1,3-thiazol-2-yl)-2-(2-methylbenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4893573.png)
![1-[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]-N-methyl-N-[(5-methyl-2-furyl)methyl]methanamine](/img/structure/B4893588.png)
![2-(4-hydroxy-3-methoxybenzylidene)-8-methyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4893599.png)
![N-[4'-(2,4-dinitrophenoxy)-4-biphenylyl]acetamide](/img/structure/B4893600.png)
![N-({5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}carbonyl)glycine](/img/structure/B4893602.png)
![N-[3-(4-methoxyphenyl)propyl]-6-(4-methyl-3-oxo-1-piperazinyl)nicotinamide](/img/structure/B4893616.png)
![N-(2,4-difluorophenyl)-N'-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]thiourea](/img/structure/B4893623.png)